

# Fmoc-B-HoPhe-OH CAS number and molecular weight

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Compound of Interest		
Compound Name:	Fmoc-B-HoPhe-OH	
Cat. No.:	B557516	Get Quote

## In-Depth Technical Guide: Fmoc-β-HoPhe-OH

For researchers, scientists, and professionals in drug development, N- $\alpha$ -Fmoc-L- $\beta$ -homophenylalanine (Fmoc- $\beta$ -HoPhe-OH) is a crucial building block in the synthesis of modified peptides. This unnatural amino acid derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, is instrumental in solid-phase peptide synthesis (SPPS) for creating peptides with enhanced therapeutic potential. Its unique  $\beta$ -amino acid structure introduces valuable properties into peptide chains, such as increased stability against enzymatic degradation.

## **Core Compound Data**

The fundamental properties of Fmoc-L- $\beta$ -HoPhe-OH are summarized below, providing essential information for its use in synthetic protocols.



Identifier	Value	Reference
CAS Number	193954-28-8	[1][2][3][4][5][6]
Molecular Formula	C25H23NO4	[1][2][3][4][7]
Molecular Weight	401.45 g/mol	[1][3][5][6][8]
Synonyms	Fmoc-L-beta- homophenylalanine, (S)-Fmoc- 3-amino-4-phenylbutyric acid, Fmoc-beta-HPhe-OH	[2][7]
Appearance	White to off-white solid	[2][5][6][8]
Purity	≥ 98% (HPLC)	[2]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[5][6][8]

# Applications in Peptide Synthesis and Drug Discovery

Fmoc- $\beta$ -HoPhe-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides.[3] The incorporation of  $\beta$ -homoamino acids like  $\beta$ -homophenylalanine into peptide backbones can significantly enhance their pharmacological properties.

#### Key advantages include:

- Increased Proteolytic Stability: The altered backbone structure makes peptides containing βamino acids more resistant to degradation by proteases, leading to an increased biological half-life.[2][7]
- Conformational Constraints: The additional methylene group in the backbone provides more conformational flexibility, which can be beneficial for inducing specific secondary structures or for the successful cyclization of peptides.



• Enhanced Bioactivity: By modifying the peptide's three-dimensional structure, β-amino acids can improve potency, receptor selectivity, and reduce toxicity.[7][9]

These characteristics make Fmoc-β-HoPhe-OH a valuable reagent in the development of peptide-based therapeutics, including enzyme inhibitors, novel antibiotics, and agents targeting protein-protein interactions.[8][10]

## Experimental Protocol: Incorporation of Fmoc-β-HoPhe-OH via SPPS

The following is a representative protocol for the manual incorporation of Fmoc-β-HoPhe-OH into a growing peptide chain on a solid support resin (e.g., Rink Amide or Wang resin). This protocol is based on standard Fmoc/tBu chemistry.[11][12]

#### Materials:

- Fmoc-protected amino acid-loaded resin
- Fmoc-β-HoPhe-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Washing solvents: DMF, DCM, Isopropanol

#### Procedure:



Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.
[13]

#### Fmoc Deprotection:

- The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
- The reaction is allowed to proceed for 5-20 minutes to remove the N-terminal Fmoc group from the peptide chain.
- The resin is then thoroughly washed with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and byproducts.
- Amino Acid Activation (Coupling Preparation):
  - $\circ$  In a separate vial, dissolve Fmoc- $\beta$ -HoPhe-OH (3-5 equivalents relative to resin loading) in DMF.
  - Add the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.) to the amino acid solution.
  - Allow the activation to proceed for 1-2 minutes.

#### Coupling Reaction:

- The activated Fmoc-β-HoPhe-OH solution is added to the deprotected peptide-resin.
- The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.
- A ninhydrin test can be performed to confirm the completion of the reaction (a negative result indicates a complete coupling).

#### · Washing:

The coupling solution is drained, and the resin is washed thoroughly with DMF (3-5 times)
and DCM (3-5 times) to remove excess reagents and byproducts.

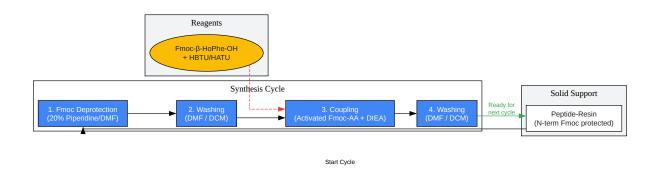


- Chain Elongation:
  - Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.

Upon completion of the synthesis, the final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

### **Workflow Visualization**

The cyclical nature of solid-phase peptide synthesis is a well-defined process. The following diagram illustrates the key stages involved in adding a single Fmoc-protected amino acid, such as Fmoc-β-HoPhe-OH, to a growing peptide chain anchored to a solid support.



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Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).



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